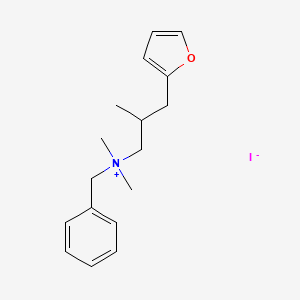
Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide is a quaternary ammonium compound that features a benzyl group, two methyl groups, a 3-(2-furyl)-2-methylpropyl group, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react benzyldimethylamine with 3-(2-furyl)-2-methylpropyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability. Additionally, the choice of solvents and reaction conditions may be optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction may produce 3-(2-furyl)-2-methylpropanol.
Scientific Research Applications
Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in studies of cell membrane interactions and as a model compound for studying quaternary ammonium compounds.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide involves its interaction with cell membranes. The positively charged ammonium group can interact with negatively charged components of the cell membrane, leading to disruption of membrane integrity and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: A widely used quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound used in various applications, including as a surfactant and antimicrobial agent.
Uniqueness
Benzyldimethyl(3-(2-furyl)-2-methylpropyl)ammonium iodide is unique due to the presence of the furan ring, which imparts specific chemical properties and potential reactivity. This distinguishes it from other quaternary ammonium compounds that may lack such functional groups.
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
25433-49-2 |
|---|---|
Molecular Formula |
C17H24INO |
Molecular Weight |
385.28 g/mol |
IUPAC Name |
benzyl-[3-(furan-2-yl)-2-methylpropyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C17H24NO.HI/c1-15(12-17-10-7-11-19-17)13-18(2,3)14-16-8-5-4-6-9-16;/h4-11,15H,12-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HIWCCRVRGDADSR-UHFFFAOYSA-M |
Canonical SMILES |
CC(CC1=CC=CO1)C[N+](C)(C)CC2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















